molecular formula C20H32O3 B163579 11(R)-Hete CAS No. 73347-43-0

11(R)-Hete

Cat. No.: B163579
CAS No.: 73347-43-0
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-WXMXURGXSA-N
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Description

11(R)-HETE is an 11-HETE in which the chiral centre at position 11 has R-configuration. It is a conjugate acid of an this compound(1-). It is an enantiomer of an 11(S)-HETE.
This compound is a natural product found in Gersemia fruticosa with data available.

Scientific Research Applications

Hydra Vulgaris Research

Research on Hydra vulgaris has demonstrated the role of 11(R)-HETE in the control of body pattern, head and tentacle regeneration, and bud formation. In vitro biosynthesis of hydroxyeicosatetraenoic acids (HETEs), including this compound, in hydroid cytosolic extracts has been observed. The study indicates that this compound and its enantiomers may be cellular regulators of regeneration in Hydra vulgaris (Di Marzo et al., 1993).

Sea Urchin Egg Research

In the sea urchin Strongylocentrotus purpuratus, this compound has been found to be biosynthesized in eggs. This study revealed insights into the biosynthesis mechanism, suggesting the involvement of a lipoxygenase pathway rather than a cytochrome P450 monooxygenase mechanism (Hawkins & Brash, 1989).

Synthetic Studies

Synthesis of 11R- and 11S-HETE and their hydroperoxide forms has been achieved, providing materials for further biological activity studies. These synthetic approaches are significant for understanding the structural and functional roles of these compounds (Just et al., 1983).

Antiproliferative Eicosanoid Research

This compound has been identified as a significant cyclooxygenase-2-derived arachidonic acid metabolite in epithelial cells. A study revealed its conversion to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase, indicating its role as an antiproliferative eicosanoid affecting endothelial cell proliferation (Liu et al., 2011).

Endothelial Cell Research

Research on mouse cerebromicrovascular endothelium showed differential metabolism of various HETE isomers, including 11(RS)-HETE. The study provided insights into the fate of these compounds in the brain, particularly in cerebral microvessels, and their role in brain injury (Giordano et al., 1992).

Hydra Magnipapillata Research

Cytosolic extracts of Hydra magnipapillata demonstrated the capability to convert arachidonic acid into 11-R-HETE, suggesting the co-localization of separate enantioselective lipoxygenase-like activities. This study also explored the role of these metabolites in the control of hydroid body pattern and asexual reproduction (Leitz et al., 1994).

Methodological Advances

Techniques for the enantioseparation of HETE isomers, including 11-HETE, by hydroxypropyl‐γ‐cyclodextrin‐modified micellar electrokinetic chromatography were developed. This method is effective for the separation and characterization of natural and synthetic HETEs, providing critical insights into their stereochemistry (Kodama et al., 2016).

Properties

IUPAC Name

(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-WXMXURGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318371
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73347-43-0
Record name 11(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73347-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biosynthetic pathway of 11(R)-HETE and its metabolite, 11-oxo-ETE?

A1: this compound is generated from arachidonic acid (AA) primarily through the enzymatic activity of cyclooxygenase-2 (COX-2) [, , ]. This pathway is particularly relevant in cell types expressing high levels of COX-2, such as epithelial cells [, ]. Interestingly, this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme typically associated with prostaglandin metabolism, to form 11-oxo-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11-oxo-ETE) [, ].

Q2: Does 11-oxo-ETE have any biological activity?

A2: Yes, research suggests that 11-oxo-ETE acts as an antiproliferative eicosanoid, particularly in endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) revealed that 11-oxo-ETE inhibited cell proliferation with a potency similar to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a known antiproliferative prostaglandin []. The half-maximal inhibitory concentration (IC50) of 11-oxo-ETE for HUVEC proliferation was determined to be 2.1 μM [].

Q3: How is 11-oxo-ETE further metabolized within the cell?

A3: 11-oxo-ETE readily conjugates with intracellular glutathione (GSH) through the action of glutathione S-transferase (GST) enzymes. This reaction yields the 11-oxo-ETE-GSH (OEG) adduct, which has been identified and confirmed in LoVo cells using LC-MS/MS analysis [].

Q4: Are there other oxo-ETEs produced through similar pathways?

A4: Yes, 15-oxo-5,8,11,13-(Z,Z,Z,E)-ETE (15-oxo-ETE) is another oxo-ETE generated through a comparable pathway. It arises from the metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-PGDH []. Notably, aspirin treatment can lead to the formation of 15(R)-HETE, which can be converted to 15-oxo-ETE by an as yet unidentified dehydrogenase [].

Q5: What analytical techniques are used to study these eicosanoids?

A5: A combination of techniques is employed to identify and quantify these eicosanoids and their metabolites. These include:

  • Targeted lipidomics: This approach allows for the identification and quantification of specific lipid species, including this compound, 15(S)-HETE, 11-oxo-ETE, and 15-oxo-ETE [, ].
  • Stable isotope dilution methodology: This method enhances the accuracy and precision of quantification by using isotopically labeled internal standards [].
  • Chiral liquid chromatography (LC): This technique separates enantiomers, such as 15(S)-HETE and 15(R)-HETE, which is crucial for understanding their distinct biological roles [, ].
  • Electron capture atmospheric pressure chemical ionization (ECAPCI)/mass spectrometry (MS) and LC-multiple reaction monitoring mass spectrometry (LC-MRM/MS): These highly sensitive and specific techniques are used for the detection and quantification of eicosanoids and their metabolites [, ].

Q6: What is the significance of studying these pathways in the context of cancer?

A6: The COX-2 enzyme is often overexpressed in various cancers, and its role in tumorigenesis is an area of active research. Studies suggest that COX-2-mediated lipid peroxidation, leading to the formation of reactive species like 4-oxo-2(E)-nonenal from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), could contribute to DNA damage and potentially contribute to cancer development []. Additionally, the downregulation of 15-PGDH in certain cancers might lead to decreased production of anti-proliferative 15-oxo-ETE, further promoting tumor growth []. Therefore, understanding the complex interplay between COX-2, 15-PGDH, and their downstream metabolites like this compound, 11-oxo-ETE, and 15-oxo-ETE is crucial for developing targeted cancer therapies.

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